1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea
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Overview
Description
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea is an organic compound that features a thiourea group attached to a phenyl ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea typically involves the reaction of 4-hydroxy-3-methoxybenzyl chloride with octylamine to form an intermediate, which is then reacted with thiourea under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the thiourea group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylurea: Similar structure but with a urea group instead of thiourea.
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylamine: Similar structure but with an amine group instead of thiourea.
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylsulfide: Similar structure but with a sulfide group instead of thiourea.
Uniqueness
1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The thiourea group can form strong hydrogen bonds and coordination complexes, making this compound particularly useful in applications requiring specific interactions with metal ions or hydrogen bonding.
Properties
CAS No. |
86052-20-2 |
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Molecular Formula |
C17H28N2O2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[(4-hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea |
InChI |
InChI=1S/C17H28N2O2S/c1-3-4-5-6-7-8-11-18-17(22)19-13-14-9-10-15(20)16(12-14)21-2/h9-10,12,20H,3-8,11,13H2,1-2H3,(H2,18,19,22) |
InChI Key |
UFLQVWSMZGRRAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=S)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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